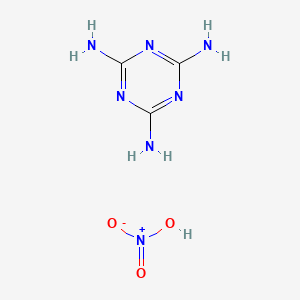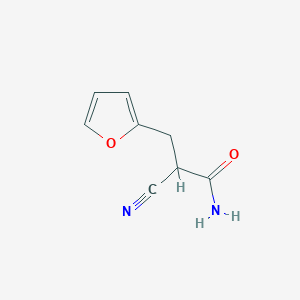
Furfurylcyano acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(furan-2-yl)propanamide is an organic compound that features a cyano group, a furan ring, and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)propanamide can be achieved through the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl)acrylamide. This process involves the use of marine and terrestrial fungi to catalyze the reduction reaction . The reaction is typically carried out under microwave radiation (55 W) to enhance the reaction rate and yield .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-(furan-2-yl)propanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
The major products formed from these reactions include reduced and substituted derivatives of 2-cyano-3-(furan-2-yl)propanamide, which can have different stereochemical configurations and functional groups .
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(furan-2-yl)propanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: Its properties can be exploited in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(furan-2-yl)propanamide involves its interaction with various molecular targets and pathways. The compound’s cyano group and furan ring play crucial roles in its reactivity and binding affinity to different biological targets . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3-(furan-2-yl)acrylamide: A precursor in the synthesis of 2-cyano-3-(furan-2-yl)propanamide.
2-Cyano-3-(furan-2-yl)propenoate: Another furan derivative with similar structural features.
Uniqueness
2-Cyano-3-(furan-2-yl)propanamide is unique due to its combination of a cyano group, a furan ring, and an amide group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-cyano-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C8H8N2O2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-3,6H,4H2,(H2,10,11) |
InChI-Schlüssel |
FAMVWCMWNQIYJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CC(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)

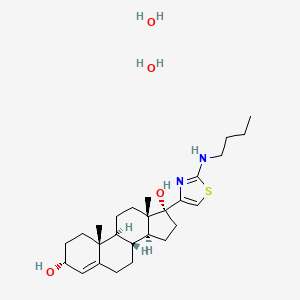
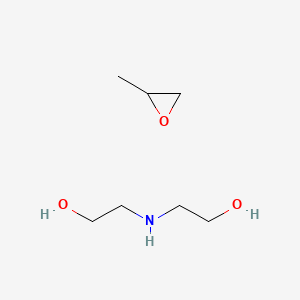
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
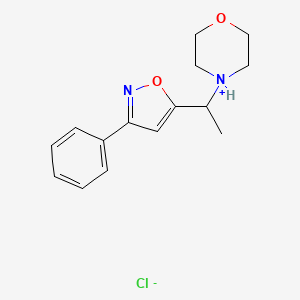
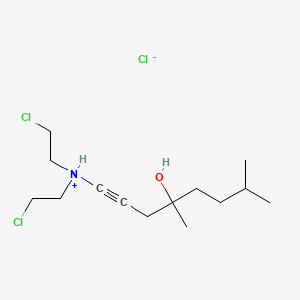
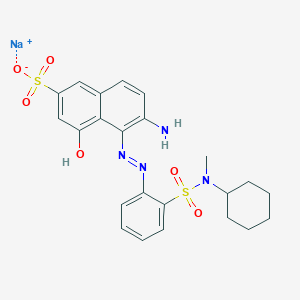
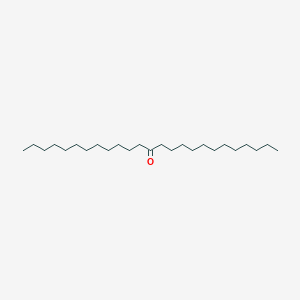
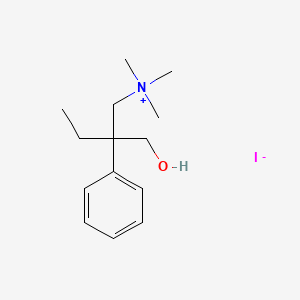

![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
